Oral Bioavailability and Systemic Exposure: 10-Fold Lower Absorption than Nobiletin
In a direct head-to-head pharmacokinetic comparison in rats, oral administration of identical doses of tangeretin (TAN) and nobiletin (NOB) revealed nearly 10-fold higher absorption of nobiletin compared to tangeretin [1]. Both compounds were detectable in serum at 24 hours post-administration, with maximum glucuronidated metabolite levels occurring at later time points (~5–8 h) compared to earlier Tmax values for parent aglycones [1].
| Evidence Dimension | Oral absorption (relative systemic exposure) |
|---|---|
| Target Compound Data | Tangeretin (TAN) baseline absorption |
| Comparator Or Baseline | Nobiletin (NOB): ~10-fold higher absorption |
| Quantified Difference | ~10-fold lower absorption for tangeretin |
| Conditions | Rat model; identical oral doses by gavage; serum monitoring over 24 h via HPLC-ESI-MS |
Why This Matters
Procurement decisions for in vivo studies must account for tangeretin's significantly lower oral bioavailability, which may necessitate formulation strategies or higher dosing relative to nobiletin to achieve comparable systemic exposure.
- [1] Manthey, J.A., Cesar, T.B., Jackson, E., Mertens-Talcott, S. Pharmacokinetic study of nobiletin and tangeretin in rat serum by high-performance liquid chromatography-electrospray ionization-mass spectrometry. J Agric Food Chem. 2011; 59(1): 145-151. View Source
